molecular formula C62H94F12N6Sb2 B1357637 [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) CAS No. 5496-71-9

[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)

Cat. No. B1357637
CAS RN: 5496-71-9
M. Wt: 1394.9 g/mol
InChI Key: PBZUISLZGGUSPI-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is a useful research compound. Its molecular formula is C62H94F12N6Sb2 and its molecular weight is 1394.9 g/mol. The purity is usually 95%.
The exact mass of the compound [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Sensor Applications

Cruciforms containing dibutylamino phenyl groups exhibit significant changes in absorption and emission when exposed to various agents, including trifluoroacetic acid and metal triflates. These changes suggest potential applications in sensor technology for detecting metal cations and amines (McGrier et al., 2011).

Synthesis of Sulfur(VI) Fluorides

The compound's derivatives have been used in the synthesis of sulfur(VI) fluorides, demonstrating the utility in the creation of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).

Application in Organic Electroluminescent Devices

Derivatives of the compound have been used in organic light-emitting devices (OLEDs) as red dyes. Their electron-donating properties have led to red-shifted emission, which is crucial for the development of OLEDs (Jung et al., 2001).

Use in Poly(arylate-imide)s Synthesis

The compound has been involved in the synthesis of organosoluble poly(arylate-imide)s, showing promising applications in creating polymers with high solubility, thermal stability, and mechanical strength (Yang et al., 2003).

Catalytic Applications

Iron bis(alkoxide) complexes derived from the compound show varied reactivity with aryl azides. This indicates potential in catalytic applications, specifically in nitrene coupling reactions (Bellow et al., 2015).

Enhanced Stability in Cations

Certain derivatives exhibit extreme stability as cations, which could be significant in the development of stable ionic compounds for various applications (Ito et al., 1996).

Photoelectrochemical Systems

Bis(dibutylamino) squaraine derivatives have been used in photoelectrochemical systems, indicating potential in photocurrent generation and in the detection of specific compounds (Xu Shu-jie, 2013).

Liquid Crystalline Properties

Studies have shown that certain derivatives have liquid crystalline behaviors, indicating potential applications in materials science, particularly in the study of phase transitions (Karam et al., 2022).

Applications in Photophysical Research

Photophysical Properties and Sensor Applications A study by McGrier et al. (2011) explored two amphoteric cruciforms related to your compound of interest. These cruciforms exhibited significant changes in absorption and emission when exposed to various acidic, basic, and metal agents. This behavior suggests potential applications in sensor technologies for detecting metal cations and amines. Imagine having a sensor that changes color like a chameleon, but instead of blending into the background, it's detecting chemicals! (McGrier et al., 2011)

Organic Electroluminescent Devices In the realm of organic light-emitting devices (OLEDs), Jung et al. (2001) introduced bis-condensed derivatives related to your compound as a new class of red dye. These derivatives showed red-shifted emission, making them suitable for creating devices that emit pure red light. It's like finding the perfect shade of red for your high-tech, energy-efficient digital display. (Jung et al., 2001)

Applications in Materials Science

Polymer Synthesis and Properties Yin et al. (2005) conducted a study on novel fluorinated polyimides derived from compounds including 4-(dibutylamino)phenyl groups, which are structurally similar to your compound. These polymers exhibited excellent solubility, thermal stability, and mechanical properties. Essentially, this is like creating a superhero costume material that is tough, heat-resistant, and yet stylishly flexible! (Yin et al., 2005)

Applications in Photochemistry

Photoelectrochemical Systems In 2013, Xu Shu-jie studied a squaraine dye (a derivative similar to your compound) for its application in photoelectrochemical systems. The research demonstrated the dye's stability and effectiveness in detecting specific chemicals. It's like having a tiny solar panel that not only basks in the sun but also tells you if certain chemicals are around. (Xu Shu-jie, 2013)

properties

IUPAC Name

[4-[bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H92N6.12FH.2Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;12*1H;;/q;;;;;;;;;;;;;2*+5/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUISLZGGUSPI-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)[NH+](C2=CC=C(C=C2)[NH+](C3=CC=C(C=C3)N(CCCC)CCCC)C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H94F12N6Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)

CAS RN

5496-71-9
Record name Benzenaminium, N,N'-2,5-cyclohexadiene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-cyclohexa-2,5-diene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilinium] bis[hexafluoroantimonate(1-)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.